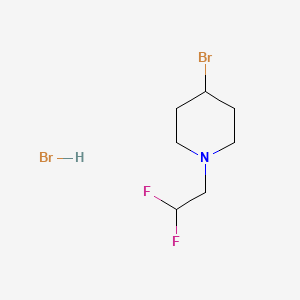
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide is a chemical compound that belongs to the class of halogenopiperidines. It is characterized by the presence of a bromine atom and a difluoroethyl group attached to a piperidine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide typically involves the reaction of 4-bromopiperidine with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Chemical Reactions Analysis
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoroethyl group.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated piperidines.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide can be compared with other halogenated piperidines, such as:
4-Chloro-1-(2,2-difluoroethyl)piperidine Hydrobromide: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-1-(2,2-difluoroethyl)piperidine Hydrobromide: Contains a fluorine atom instead of bromine.
4-Iodo-1-(2,2-difluoroethyl)piperidine Hydrobromide: Contains an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties .
Properties
Molecular Formula |
C7H13Br2F2N |
|---|---|
Molecular Weight |
308.99 g/mol |
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C7H12BrF2N.BrH/c8-6-1-3-11(4-2-6)5-7(9)10;/h6-7H,1-5H2;1H |
InChI Key |
KLHTXRBRTCBBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1Br)CC(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















